molecular formula C9H18N2O2 B1480024 2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2090582-40-2

2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1480024
CAS No.: 2090582-40-2
M. Wt: 186.25 g/mol
InChI Key: XHNAWLZMXACJLI-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Nickel(II) complexes, synthesized from reductions of imine compounds and further reacted with (amino)pyridine ligands, have demonstrated utility in ethylene oligomerization reactions. Such reactions produce ethylene dimers, trimers, and tetramers, highlighting the role of these complexes in polymer science and industrial applications. Density functional theory (DFT) studies on these complexes offer insights into the reactivity trends and the influence of complex structure on ethylene oligomerization reactions, showcasing the importance of structural understanding in catalyst development (Nyamato, Ojwach, & Akerman, 2016).

Synthesis of Amino Alcohols

Research on the enantioselective synthesis of 1,3-amino alcohols through proline-catalyzed sequential alpha-aminoxylation and alpha-amination highlights the potential for synthesizing bioactive molecules. This method underscores the importance of stereocontrolled synthesis in the pharmaceutical industry, enabling the creation of compounds with specific biological activities (Jha, Kondekar, & Kumar, 2010).

Supramolecular Chemistry

In the domain of supramolecular chemistry, the study of oxoindole-linked α-alkoxy-β-amino acid derivatives reveals the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. Such research is vital for developing novel compounds with potential applications in drug design and material science, highlighting the role of intramolecular hydrogen bonding in determining molecular conformation and reactivity (Ravikumar et al., 2015).

Green Chemistry

An efficient and metal-free method for synthesizing polysubstituted pyrrole derivatives via intermolecular cycloaddition emphasizes the shift towards greener synthetic methodologies. Using surfactants in aqueous media for cycloaddition reactions is a noteworthy advancement in green chemistry, offering an environmentally benign alternative to traditional synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).

Properties

IUPAC Name

2-amino-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7-4-11(9(12)3-10)5-8(7)6-13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNAWLZMXACJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
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Reactant of Route 4
2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.